molecular formula C11H15NO2 B14536306 5-Cyclohexyl-4-hydroxypyridin-2(1H)-one CAS No. 62309-18-6

5-Cyclohexyl-4-hydroxypyridin-2(1H)-one

Cat. No.: B14536306
CAS No.: 62309-18-6
M. Wt: 193.24 g/mol
InChI Key: ZYASUNJFYOLYTL-UHFFFAOYSA-N
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Description

5-Cyclohexyl-4-hydroxypyridin-2(1H)-one is a pyridinone derivative featuring a hydroxyl group at position 4 and a cyclohexyl substituent at position 3. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity compared to hydroxypyridinones with smaller alkyl or aromatic substituents (e.g., methyl or phenyl groups).

Properties

CAS No.

62309-18-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-cyclohexyl-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C11H15NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,14)

InChI Key

ZYASUNJFYOLYTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CNC(=O)C=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key analogues include hydroxypyridinones, dihydroquinazolinones, and dihydropyrimidinones. Structural similarities and differences are summarized below:

Table 1: Structural and Spectroscopic Properties of Selected Compounds
Compound Name Core Structure Substituents Key NMR Features (δ in ppm) References
5-Cyclohexyl-4-hydroxypyridin-2(1H)-one Pyridin-2(1H)-one Cyclohexyl (C5), OH (C4) Inferred: Cyclohexyl protons (1.0–2.0, multiplet); hydroxyl proton (10–12, broad)
CP20 (1,2-dimethyl-3-hydroxypyridin-4-one) Pyridin-4(1H)-one Methyl (C1, C2), OH (C3) Not reported in evidence
CP94 (1,2-diethyl-3-hydroxypyridin-4-one) Pyridin-4(1H)-one Ethyl (C1, C2), OH (C3) Not reported in evidence
2,3-Dihydroquinazolin-4(1H)-one Fused quinazolinone Benzene ring fused at C2–C3 Reported: Aromatic protons (6.5–8.5), NH (8.0–9.0)
Dihydropyrimidin-2(1H)-one analogues Dihydropyrimidinone Variable (e.g., Ph, OEt) Substituent-dependent shifts (e.g., aromatic: 7.0–8.5; alkyl: 1.0–3.0)

Notes:

  • NMR data for dihydroquinazolinones (e.g., MHY2251) show distinct aromatic signals due to fused benzene rings, unlike the isolated pyridinone ring in the target compound .

Metabolic Stability and Pathways

Metabolic profiles of hydroxypyridinones vary significantly with substituents:

  • CP20: Undergoes extensive O-glucuronidation (44% in rats, >85% in humans) and minor O-methylation (1%) .
  • CP94 : Primarily hydroxylated at the ethyl group (40% in rats) with moderate glucuronidation (13.8%) .
  • This compound : The bulky cyclohexyl group may hinder enzymatic access to the hydroxyl group, reducing glucuronidation. Excretion may favor biliary routes over renal, similar to CP20/CP94 .

Key Research Findings

  • Synthetic Challenges : Cyclohexyl substituents require specialized synthetic routes (e.g., Friedländer condensation or cyclohexylation via Grignard reagents) compared to simpler alkyl/aryl groups in CP20/CP94 .
  • Solubility Trade-offs : Increased lipophilicity from the cyclohexyl group may enhance tissue penetration but reduce aqueous solubility, limiting formulation options .
  • Structural Similarity : The compound shares >70% similarity with 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (CAS 77140-48-8), differing primarily in substituent bulk .

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